molecular formula C16H20ClN3O B133646 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide CAS No. 87864-14-0

2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide

Cat. No. B133646
CAS RN: 87864-14-0
M. Wt: 305.8 g/mol
InChI Key: WZBLJANCSMJDSS-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and fungicidal properties. The structure of quinoline carboxamide compounds often features a substitution at the 4-position of the quinoline ring, which is crucial for their biological activity .

Synthesis Analysis

The synthesis of quinoline carboxamide derivatives can involve various chemical reactions, including condensation and N-methylation. For instance, a series of compounds similar to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide were synthesized by condensing 4,7-dichloroquinoline with substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides . Additionally, the synthesis of related compounds for radioligand applications involved N-methylation of desmethyl precursors using carbon-11 labeled methyl iodide or methyl triflate .

Molecular Structure Analysis

The molecular structure of quinoline carboxamide derivatives is characterized by nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry, and X-ray diffraction analysis. These techniques provide detailed information about the molecular framework, including the position of substituents on the quinoline ring and the configuration of the amide group .

Chemical Reactions Analysis

Quinoline carboxamides can undergo various chemical reactions, including crystallization-induced diastereomer transformation (CIDT), which leads to the formation of a single diastereomer from a mixture. This homochirality can be transferred to other molecules through reactions such as intermolecular photocycloaddition, which can result in compounds with high optical activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxamide derivatives are influenced by their molecular structure. The presence of chloro and amide substituents can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as a pesticide, as demonstrated by a novel compound synthesized by combining a chloro-substituted quinoline moiety with a substituted amide moiety, showing excellent herbicidal and fungicidal activities .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide, are synthesized through various chemical pathways, often involving condensation reactions of aromatic compounds. These derivatives exhibit a broad spectrum of biological activities, making them valuable in the development of new pharmaceuticals (Lipunova et al., 2018). The incorporation of quinoline into π-extended conjugated systems enhances their optoelectronic properties, demonstrating their potential in materials science for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Biological Activities and Therapeutic Applications

Quinoline derivatives are known for their potent antimicrobial, anticancer, and anti-inflammatory properties. They function by interacting with various biological targets, such as DNA, enzymes, and cell receptors, to induce therapeutic effects. For instance, some quinoline compounds have been identified as effective anticorrosive materials, illustrating their potential in industrial applications as well (Verma, Quraishi, & Ebenso, 2020).

In the context of medicinal chemistry, quinoline derivatives show promise in treating a range of diseases, from infectious diseases to chronic conditions like cancer. Their ability to modulate various physiological pathways enables the development of novel drugs with specific therapeutic targets (Hussaini, 2016).

Green Chemistry Approaches

Recent studies also emphasize the importance of green chemistry approaches in the synthesis of quinoline derivatives. These methods aim to minimize the environmental impact of chemical synthesis by reducing the use of hazardous substances and optimizing synthesis pathways to increase efficiency and reduce waste (Nainwal et al., 2019). Such approaches are crucial for sustainable development in the pharmaceutical industry, highlighting the role of quinoline derivatives in fostering environmentally friendly manufacturing processes.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBLJANCSMJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532234
Record name 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide

CAS RN

87864-14-0
Record name 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-4-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN88YK33N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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